2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1000930-92-6
VCID: VC11655582
InChI: InChI=1S/C11H11ClFNO/c12-7-10(15)14-6-2-4-8-3-1-5-9(13)11(8)14/h1,3,5H,2,4,6-7H2
SMILES: C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl
Molecular Formula: C11H11ClFNO
Molecular Weight: 227.66 g/mol

2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

CAS No.: 1000930-92-6

Cat. No.: VC11655582

Molecular Formula: C11H11ClFNO

Molecular Weight: 227.66 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one - 1000930-92-6

Specification

CAS No. 1000930-92-6
Molecular Formula C11H11ClFNO
Molecular Weight 227.66 g/mol
IUPAC Name 2-chloro-1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C11H11ClFNO/c12-7-10(15)14-6-2-4-8-3-1-5-9(13)11(8)14/h1,3,5H,2,4,6-7H2
Standard InChI Key VTFJAHBKYAKGFZ-UHFFFAOYSA-N
SMILES C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl
Canonical SMILES C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a tetrahydroquinoline core substituted with fluorine at the 8-position and a chloroacetyl group at the 1-position. Its molecular formula is C₁₂H₁₃ClFNO, with a molar mass of 253.69 g/mol. Compared to the well-characterized 6-methoxy analog (C₁₂H₁₄ClNO₂, 239.7 g/mol) , the 8-fluoro substitution introduces steric and electronic differences that may influence reactivity and binding affinity.

Table 1: Structural Comparison with Analogous Compounds

Property8-Fluoro Derivative6-Methoxy Analog
Molecular FormulaC₁₂H₁₃ClFNOC₁₂H₁₄ClNO₂
Molar Mass (g/mol)253.69239.7
Key Substituents8-F, 1-ClCO6-OCH₃, 1-ClCO
Electrophilic SiteChloroacetamideChloroacetamide

The fluorine atom’s strong electronegativity may enhance hydrogen-bonding interactions with biological targets, while the chloroacetyl group serves as a reactive handle for covalent modifications .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be inferred from methods used for analogous tetrahydroquinoline derivatives . A plausible route involves:

  • Quinoline Core Formation: Cyclization of aniline derivatives with fluorinated cyclohexenones.

  • Chloroacetylation: Reaction of the tetrahydroquinoline intermediate with chloroacetyl chloride under basic conditions .

Stepwise Synthesis

Step 1: Preparation of 8-Fluoro-1,2,3,4-Tetrahydroquinoline

  • Substrate: 4-Fluoroaniline and cyclohexenone.

  • Conditions: Acid-catalyzed cyclization (e.g., polyphosphoric acid, 120°C) .

  • Yield: ~70–80% (estimated from analogous reactions) .

Step 2: Chloroacetylation

  • Reagents: Chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM) at 0°C .

  • Mechanism: Nucleophilic acyl substitution at the tetrahydroquinoline’s nitrogen.

  • Yield: ~85–90% (based on 6-methoxy analog) .

Physicochemical Properties

Solubility and Stability

While experimental data for the 8-fluoro derivative are unavailable, its 6-methoxy counterpart exhibits:

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) and low in water .

  • Stability: Sensitive to hydrolysis under alkaline conditions due to the chloroacetamide group .

The 8-fluoro substitution likely reduces polarity slightly compared to the 6-methoxy analog, potentially enhancing lipid membrane permeability.

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a triplet for the fluorine-coupled aromatic proton (δ 7.2–7.5 ppm) and a singlet for the chloroacetyl methylene (δ 4.2–4.5 ppm) .

  • MS (ESI+): Predicted molecular ion peak at m/z 254.1 [M+H]⁺.

Biological and Pharmacological Applications

Targeted Protein Degradation

The 6-methoxy analog is recognized as an electrophilic scout fragment in proteome-wide ligandability studies, forming covalent adducts with cysteine residues in E3 ligases . The 8-fluoro derivative may exhibit similar reactivity, with potential applications in:

  • PROTAC Development: Covalent engagement of E3 ligases (e.g., DCAF16) for targeted protein degradation .

  • Activity-Based Protein Profiling (ABPP): Mapping reactive cysteine residues in native biological systems.

Antimicrobial Activity

Tetrahydroquinoline derivatives often display antimicrobial properties. While unverified for the 8-fluoro compound, structural analogs inhibit bacterial DNA gyrase via interactions with the ATP-binding pocket.

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